4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde
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Overview
Description
4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the 3-position and a cyclohexanemethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde typically involves the following steps:
Formation of the Cyclohexanemethoxy Group: This can be achieved by reacting cyclohexanemethanol with a suitable alkylating agent under basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Aldehyde Formation: The final step involves the formylation of the benzene ring, which can be achieved using formylating agents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzoic acid.
Reduction: 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
4-[(Cyclohexanemethoxy)methyl]-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-[(Cyclohexanemethoxy)methyl]-3-bromobenzaldehyde: Similar structure but with a bromine atom instead of fluorine.
4-[(Cyclohexanemethoxy)methyl]-3-iodobenzaldehyde: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
4-(cyclohexylmethoxymethyl)-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-15-8-13(9-17)6-7-14(15)11-18-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYSRXVCYQTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=C(C=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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